(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride
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Description
Synthesis Analysis
The synthesis of “(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride” can be achieved through several synthetic routes, including asymmetric synthesis, cyclopropanation of proline derivatives, and Michael addition of amines to difluorocyclopropane-carbaldehyde . The most commonly used route is the asymmetric synthesis using L-tartaric acid as the chiral auxiliary .Molecular Structure Analysis
The molecular formula of “this compound” is C6H10ClF2NO2 . It has a molecular weight of 201.6 .Chemical Reactions Analysis
The compound is used in Friedel-Crafts reactions with various arenes to prepare aryl 2,2-difluorocyclopropyl ketones .Physical and Chemical Properties Analysis
“this compound” is a white crystalline powder that is soluble in water and methanol. It has a melting point of 166-168°C, and its molecular formula is C5H7F2NO2.HCl.Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-difluorocyclopropanecarboxylic acid", "ethyl L-serinate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 2,2-difluorocyclopropanecarboxylic acid to its methyl ester using methanol and sulfuric acid as a catalyst.", "Step 2: Conversion of the methyl ester to the corresponding acid using sodium hydroxide and water.", "Step 3: Protection of the carboxylic acid group using ethyl chloroformate and triethylamine.", "Step 4: Coupling of the protected acid with ethyl L-serinate using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.", "Step 5: Deprotection of the ethyl ester using hydrochloric acid in diethyl ether.", "Step 6: Resolution of the resulting racemic mixture using a chiral resolving agent to obtain the desired (2R)-enantiomer.", "Step 7: Conversion of the free carboxylic acid to the hydrochloride salt using hydrochloric acid in diethyl ether." ] } | |
CAS No. |
2703751-44-2 |
Molecular Formula |
C6H10ClF2NO2 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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